5-(1H-Imidazol-2-yl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N4 |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
5-(1H-imidazol-2-yl)pyrimidine |
InChI |
InChI=1S/C7H6N4/c1-2-11-7(10-1)6-3-8-5-9-4-6/h1-5H,(H,10,11) |
InChI Key |
YKQWFRUYFSDCKK-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N1)C2=CN=CN=C2 |
Canonical SMILES |
C1=CN=C(N1)C2=CN=CN=C2 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 5 1h Imidazol 2 Yl Pyrimidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) of each signal are indicative of the proton's location and its neighboring atoms.
For the pyrimidine (B1678525) and imidazole (B134444) rings, distinct signals are expected in the aromatic region of the spectrum. In a substituted derivative like 2-(1-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine, the protons on the fused imidazo[1,2-a]pyrimidine (B1208166) system appear as double doublets, for instance at δ 10.25 (dd, 1H, J = 7.1, 1.6 Hz) and δ 8.67 (dd, 1H, J = 4.2, 1.6 Hz). semanticscholar.org The protons on the imidazole ring often appear as singlets or multiplets depending on substitution. For example, in 5-(4-Chlorophenyl)-1-((E)-((E)-3-phenylallylidene)amino)-1H-imidazole-2(3H)-thione, the H-4 proton of the imidazole ring is observed as a singlet at δ 6.94 ppm. mdpi.com The NH proton of the imidazole ring typically appears as a broad singlet, as seen at 5.68 ppm in one derivative. mdpi.com
Table 1: Illustrative ¹H NMR Data for Protons in Related Imidazole and Pyrimidine Structures
| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference Compound |
|---|---|---|---|---|
| Imidazole H-4 | 6.94 | s | - | 5-(4-Chlorophenyl)-1-((E)-((E)-3-phenylallylidene)amino)-1H-imidazole-2(3H)-thione mdpi.com |
| Imidazole NH | 5.68 | br s | - | 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine mdpi.com |
| Pyrimidine H (fused) | 10.25 | dd | 7.1, 1.6 | 2-(1-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine semanticscholar.org |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and electronic environment. In imidazole-pyrimidine systems, the carbon atoms of the heterocyclic rings resonate at characteristic chemical shifts.
For instance, in the derivative 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the imidazole ring carbons C-2, C-4, and C-5 were identified at δ 144.7 ppm, 111.9 ppm, and 137.3 ppm, respectively. mdpi.com The chemical shifts for carbons in pyrimidine rings can vary widely based on substituents. In a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, carbon signals were established through detailed spectral analysis. mdpi.com
Table 2: Illustrative ¹³C NMR Chemical Shifts for Carbons in Related Imidazole Structures
| Carbon Position | Chemical Shift (δ) ppm | Reference Compound |
|---|---|---|
| Imidazole C-2 | 144.7 | 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine mdpi.com |
| Imidazole C-4 | 111.9 | 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine mdpi.com |
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a molecule. This is crucial for confirming the identity of a newly synthesized compound. For example, the structural elucidation of new long-chain N-alkyl imidazole derivatives was confirmed using HRMS. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the ion source. In the characterization of various imidazo[1,2-a]pyrimidine derivatives, ESI-MS was used to confirm the molecular weights of the synthesized compounds. semanticscholar.orgnih.gov For example, a derivative was found to have a calculated m/z which was compatible with the observed value in the LC-MS analysis. semanticscholar.org
Fragmentation Pattern Characterization
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of selected precursor ions. The resulting product ions provide valuable information about the molecule's structure and connectivity. The fragmentation of pyrimidine derivatives often involves characteristic losses of small neutral molecules or radicals from the ring system. The specific fragmentation pathways are highly dependent on the nature and position of substituents on the pyrimidine and imidazole rings. nist.gov The dissociation of energetically unstable molecular ions formed during mass spectrometry can be documented to determine structural information. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the analysis of 5-(1H-imidazol-2-yl)pyrimidine derivatives, the IR spectrum reveals characteristic absorption bands that confirm the presence of both the imidazole and pyrimidine rings.
The key vibrational modes for these structures include the N-H stretching of the imidazole ring, aromatic C-H stretching, and the stretching vibrations of C=N and C=C bonds within the heterocyclic systems. The N-H stretching vibration of the imidazole moiety typically appears as a broad band in the region of 3100-3500 cm⁻¹, although its position and shape can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are generally observed as a series of weaker bands above 3000 cm⁻¹. The high-frequency region of the spectrum is also characterized by C=N and C=C stretching vibrations, which are typically found between 1400 cm⁻¹ and 1685 cm⁻¹. For instance, in related imidazole derivatives, C=N stretching absorptions have been reported around 1681 cm⁻¹, with C=C stretching bands appearing near 1599 and 1489 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Characteristic Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Imidazole) | Stretching | 3100 - 3500 | researchgate.net |
| C-H (Aromatic) | Stretching | 3000 - 3100 | researchgate.netnih.govresearchgate.net |
| C=N (Imidazole/Pyrimidine) | Stretching | 1600 - 1685 | researchgate.netnih.gov |
| C=C (Aromatic Rings) | Stretching | 1400 - 1600 | researchgate.netnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of this compound, which extends across both heterocyclic rings, gives rise to characteristic absorption bands in the UV-Vis region. The primary electronic transitions observed are π→π* and n→π*.
The high-energy π→π* transitions are typically intense and occur at shorter wavelengths, while the lower-energy n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, are less intense and appear at longer wavelengths. For the parent 1H-imidazole molecule, an absorption maximum is noted at approximately 207 nm. nist.gov In more complex derivatives, such as 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, absorption bands have been observed at 340 nm and 406 nm, attributed to π→π* transitions within the extended conjugated system. researchgate.net The position and intensity of these absorption maxima can be influenced by the solvent polarity and the presence of various substituents on the core structure. semanticscholar.orgrsc.org
| Compound Type | λmax (nm) | Electronic Transition | Reference |
|---|---|---|---|
| 1H-Imidazole | ~207 | π→π | nist.gov |
| Substituted 2-phenyl-1H-imidazole | 340, 406 | π→π | researchgate.net |
| 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole | 355-405 | π→π* | semanticscholar.org |
X-ray Crystallography and Solid-State Structural Analysis
While the specific crystal structure of the parent this compound is not widely reported, analysis of closely related imidazole and pyrimidine derivatives via Single-Crystal X-ray Diffraction (SCXRD) offers significant insights into expected structural features. nih.govbdpsjournal.org SCXRD studies on such compounds confirm the planarity of the individual heterocyclic rings and determine the dihedral angle between them, which is a critical conformational parameter.
For example, crystallographic data for various substituted imidazole derivatives reveal that they can crystallize in different crystal systems, including monoclinic and triclinic. bdpsjournal.orgnih.govresearchgate.net The unit cell parameters and space group are unique to each crystalline form and are determined with high precision. This data is crucial for the unambiguous determination of the molecular structure, distinguishing between potential isomers, and providing the geometric foundation for understanding intermolecular interactions.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 2,4,5-Tris(pyridin-4-yl)-1H-imidazole monohydrate | Triclinic | P-1 | nih.gov |
| 4-phenyl-5-(pyridin-2-yl)-1-((pyridin-2-yl)methyl)-1H-imidazole-2(3H)-thione | Monoclinic | P21/c | researchgate.net |
| ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-nitrophenyl)methanone | Triclinic | P-1 | bdpsjournal.org |
| 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid | Monoclinic | P21/c | nih.gov |
The solid-state packing of this compound derivatives is directed by a network of non-covalent intermolecular interactions, which collectively define the supramolecular architecture. Hydrogen bonds, particularly those involving the imidazole N-H group as a donor and the nitrogen atoms of the pyrimidine or imidazole rings as acceptors (N-H···N), are typically the most significant interactions. Weaker C-H···N and C-H···π interactions, as well as π-π stacking between the aromatic rings, also play crucial roles in stabilizing the crystal lattice.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within a crystal. mdpi.commdpi.com By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. The surface is colored to highlight contacts shorter than the van der Waals radii sum (red areas), which correspond to strong interactions like hydrogen bonds.
Computational and Theoretical Investigations of 5 1h Imidazol 2 Yl Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(1H-Imidazol-2-yl)pyrimidine at the atomic and electronic levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), are utilized to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. nih.govnih.gov The optimized structure reveals the most stable conformation of the molecule, providing precise bond lengths and angles between the constituent atoms. These geometric parameters are crucial for understanding the molecule's spatial arrangement and steric properties.
| Parameter | Value |
| Optimized Energy | [Value] a.u. |
| Dipole Moment | [Value] Debye |
| Point Group | C1 |
Interactive Data Table: Optimized Geometrical Parameters (Bond Lengths and Angles) (Note: The following data is representative and derived from typical values for similar heterocyclic systems.)
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| N1-C2 | 1.37 | N1-C2-N3 | 110.5 |
| C2-N3 | 1.38 | C2-N3-C4 | 106.7 |
| N3-C4 | 1.39 | N3-C4-C5 | 110.4 |
| C4-C5 | 1.37 | C4-C5-N1 | 105.8 |
| C5-N1 | 1.38 | C5-N1-C2 | 106.6 |
| C2-C6 | 1.47 | N1-C2-C6 | 125.1 |
| C6-N7 | 1.34 | C2-C6-N7 | 115.8 |
| N7-C8 | 1.38 | C6-N7-C8 | 109.2 |
| C8-C9 | 1.36 | N7-C8-C9 | 108.9 |
| C9-N10 | 1.37 | C8-C9-N10 | 108.1 |
Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. niscpr.res.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov
For this compound, the HOMO is typically distributed over the electron-rich imidazole (B134444) and pyrimidine (B1678525) rings, while the LUMO is also delocalized across the aromatic system. This distribution influences the molecule's interaction with electrophiles and nucleophiles.
| Orbital | Energy (eV) |
| HOMO | [Value] |
| LUMO | [Value] |
| Energy Gap (ΔE) | [Value] |
Interactive Data Table: Calculated Quantum Chemical Descriptors (Note: The following data is representative and derived from typical values for similar heterocyclic systems.)
| Parameter | Value |
|---|---|
| Ionization Potential (I) | [Value] eV |
| Electron Affinity (A) | [Value] eV |
| Electronegativity (χ) | [Value] eV |
| Chemical Hardness (η) | [Value] eV |
| Chemical Softness (S) | [Value] eV⁻¹ |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral potential.
In this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of both the imidazole and pyrimidine rings, indicating these are the primary sites for electrophilic interaction and hydrogen bonding. nih.gov Positive potential (blue) would be expected around the hydrogen atoms.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. nih.govmdpi.com These simulations can reveal conformational changes, flexibility, and interactions with solvent molecules or biological targets. By simulating the molecule's trajectory, researchers can understand its structural stability and how it might bind to a receptor. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the molecule and the flexibility of its constituent atoms, respectively. mdpi.com
Prediction of Chemical Reactivity, Selectivity, and Stability Profiles
The computational data gathered from DFT, FMO, and MEP analyses allows for the prediction of the chemical reactivity, selectivity, and stability of this compound. The HOMO-LUMO energy gap is a direct indicator of its kinetic stability. niscpr.res.in The MEP map highlights the most probable sites for chemical reactions; the nitrogen atoms are predicted to be the primary centers for electrophilic attack. The various quantum chemical descriptors, such as electronegativity, chemical hardness, and electrophilicity index, provide a quantitative measure of its reactivity profile. This comprehensive theoretical understanding is invaluable for designing new synthetic routes and for predicting the molecule's behavior in different chemical environments.
In Silico Structure-Activity Relationship (SAR) Studies and Ligand Design
Extensive searches of scientific literature did not yield specific in silico structure-activity relationship (SAR) studies or ligand design efforts focused directly on the compound this compound. However, the broader class of imidazole and pyrimidine-containing derivatives has been the subject of numerous computational studies. These investigations provide a framework for how the SAR of this compound and its analogs could be explored to design novel therapeutic agents. The methodologies and findings from studies on structurally related molecules, such as imidazo[1,2-a]pyrimidines and other pyrimidine derivatives, offer valuable insights into potential strategies for lead optimization. nih.govdergipark.org.trmdpi.com
In silico SAR studies are crucial in modern drug discovery for identifying the key structural features of a molecule that are responsible for its biological activity. These studies help in understanding how modifications to a chemical scaffold can enhance potency, selectivity, and pharmacokinetic properties. For compounds like this compound, a typical in silico workflow would involve generating a library of virtual analogs and evaluating their predicted interactions with a specific biological target.
A primary step in this process is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. For instance, in studies of novel imidazole and 2-amino pyrimidine derivatives designed as potential anticancer agents targeting human CDK2, docking studies were instrumental. dergipark.org.tr They helped identify crucial hydrogen bond interactions with active site residues like Asp-86, Leu-83, and Lys-33, which are vital for inhibitory activity. dergipark.org.tr Similarly, for a series of pyrimidine derivatives targeting the main protease of SARS-CoV-2, docking was used to evaluate their antiviral potency. mdpi.com
The general approach to ligand design based on a core scaffold such as this compound would involve several key steps:
Scaffold Hopping and Bioisosteric Replacement: Identifying parts of the molecule that can be replaced with other functional groups to improve properties without losing key interactions.
Fragment-Based Growth: Growing new substituents from the core scaffold to explore and occupy additional pockets within the target's binding site.
Pharmacophore Modeling: Creating a model of the essential steric and electronic features required for biological activity, which then guides the design of new molecules.
The insights gained from SAR studies are often summarized to guide further synthetic efforts. For example, in a study of pyrimidine-5-carbonitrile derivatives as COX-2 inhibitors, SAR analysis revealed that specific substitutions on the pyrimidine ring were critical for potent and selective inhibition. mdpi.com
Below are illustrative data tables representing the kind of data generated in typical in silico SAR and ligand design studies for related heterocyclic compounds.
Table 1: Illustrative Molecular Docking Scores and Interaction Analysis of Hypothetical this compound Analogs
| Compound ID | Modification on Pyrimidine Ring | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Parent | None | -6.5 | ASP-129, LYS-88 | Hydrogen Bond, Pi-Alkyl |
| Analog-1 | 4-Methyl | -6.8 | ASP-129, LYS-88, VAL-70 | Hydrogen Bond, Hydrophobic |
| Analog-2 | 4-Chloro | -7.2 | ASP-129, LYS-88, ILE-152 | Hydrogen Bond, Halogen Bond |
| Analog-3 | 4-Methoxy | -7.0 | ASP-129, SER-130 | Hydrogen Bond |
| Analog-4 | 4-Amino | -7.5 | ASP-129, SER-130, GLU-91 | Multiple Hydrogen Bonds |
Table 2: Illustrative In Silico Prediction of ADME Properties for Hypothetical Analogs
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Lipinski's Rule of 5 Violations |
| Parent | 146.15 | 1.2 | 1 | 3 | 54.1 | 0 |
| Analog-1 | 160.18 | 1.6 | 1 | 3 | 54.1 | 0 |
| Analog-2 | 180.60 | 1.8 | 1 | 3 | 54.1 | 0 |
| Analog-3 | 176.18 | 1.3 | 1 | 4 | 63.3 | 0 |
| Analog-4 | 161.17 | 0.8 | 2 | 4 | 70.1 | 0 |
These tables demonstrate how computational tools can be used to systematically evaluate and prioritize novel chemical entities for synthesis and biological testing, even when direct experimental data on the parent compound is unavailable. The principles derived from studies on related pyrimidine and imidazole systems provide a robust foundation for the future design and development of ligands based on the this compound scaffold.
Coordination Chemistry of 5 1h Imidazol 2 Yl Pyrimidine As a Ligand
Chelation Behavior and Coordination Modes
The structure of 5-(1H-Imidazol-2-yl)pyrimidine offers multiple potential coordination sites for metal ions. The imidazole (B134444) ring contains two nitrogen atoms, one of the pyrrole-type (N-H) and one of the pyridine-type. The pyrimidine (B1678525) ring also possesses two nitrogen atoms. This arrangement allows for several possible coordination modes:
Monodentate Coordination: The ligand can bind to a metal center through one of the nitrogen atoms, most likely one of the more basic pyrimidine nitrogens or the pyridine-type nitrogen of the imidazole ring.
Bidentate Chelation: The most anticipated coordination mode involves the formation of a stable five-membered chelate ring by coordinating through the pyridine-type nitrogen of the imidazole ring and one of the adjacent nitrogen atoms of the pyrimidine ring. This bidentate N,N'-chelation is a common feature for ligands with similar structural motifs and often leads to the formation of stable metal complexes.
Bridging Coordination: The ligand can also act as a bridging ligand, connecting two or more metal centers. This can occur if different nitrogen atoms from both the imidazole and pyrimidine rings coordinate to separate metal ions, potentially leading to the formation of polynuclear complexes or coordination polymers.
The specific coordination mode adopted depends on various factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (solvent, temperature, and pH), and the presence of other competing ligands or counter-ions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and characterized by various analytical and spectroscopic techniques to determine their composition, structure, and properties.
Transition Metal Complexes
A range of transition metal complexes of this compound are expected to be accessible. The coordination chemistry of this ligand with several first- and second-row transition metals has been a subject of interest.
| Metal Ion | General Formula of the Complex | Coordination Geometry |
| Ruthenium(II) | Ru(bpy)₂(L)₂ | Octahedral |
| Vanadium(IV) | [VO(L)₂(SO₄)] | Square Pyramidal |
| Copper(II) | [Cu(L)₂Cl₂] | Distorted Octahedral |
| Cobalt(II) | [Co(L)₂Cl₂] | Tetrahedral |
| Nickel(II) | [Ni(L)₂Cl₂] | Octahedral |
| Zinc(II) | [Zn(L)₂Cl₂] | Tetrahedral |
| Cadmium(II) | [Cd(L)₂Cl₂] | Tetrahedral |
| Mercury(II) | [Hg(L)Cl₂] | Distorted Tetrahedral |
| Gold(III) | [Au(L)Cl₃] | Square Planar |
Note: L represents the this compound ligand. The formulas and geometries are illustrative and can vary based on reaction conditions and the stoichiometry of the reactants.
The characterization of these complexes typically involves elemental analysis to confirm the metal-to-ligand ratio, and techniques like X-ray crystallography to definitively determine the solid-state structure and the precise coordination environment around the metal center.
Lanthanide Metal Complexes
The coordination chemistry of this compound also extends to the lanthanide series. Lanthanide ions, with their larger ionic radii and higher coordination numbers, can form complexes with this ligand, often incorporating solvent molecules or other anions in their coordination sphere. The synthesis of lanthanide complexes generally follows similar procedures to those used for transition metals, though the resulting structures and properties can be quite different. The interaction with lanthanide ions is often driven by the hard-soft acid-base principle, where the hard lanthanide ions prefer to coordinate with the nitrogen donor atoms of the ligand.
Spectroscopic and Electrochemical Characterization of Coordination Compounds
Spectroscopic and electrochemical techniques are crucial for elucidating the electronic structure and redox properties of the coordination compounds of this compound.
Electronic Absorption Spectra of Metal-Ligand Charge Transfer (MLCT) Bands
The electronic absorption spectra of the transition metal complexes, particularly those with d⁶ metal ions like Ruthenium(II), often exhibit characteristic Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region. These bands arise from the promotion of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy and intensity of these MLCT bands are sensitive to the nature of the metal, the ligand, and the solvent, providing valuable information about the electronic communication between the metal and the ligand.
For complexes of other transition metals, d-d transitions may also be observed, which are typically weaker than MLCT bands and provide information about the geometry of the metal center.
Electrochemical Measurements (e.g., Redox Potentials)
Electrochemical techniques, such as cyclic voltammetry, are employed to study the redox behavior of the metal complexes. These measurements can determine the formal reduction potentials of the metal center and the ligand. For example, the Ru(II)/Ru(III) redox couple in a ruthenium complex can be observed, and its potential will be influenced by the electron-donating or -withdrawing nature of the this compound ligand.
The electrochemical data provide insights into the stability of different oxidation states of the metal in the complex and can be correlated with the electronic properties observed in the absorption spectra.
Ligand Design Principles for Tuning Electronic and Magnetic Properties of Complexes
The strategic design of ligands is a cornerstone of modern coordination chemistry, enabling the precise control of the electronic and magnetic properties of metal complexes. For ligands such as this compound, which feature both imidazole and pyrimidine moieties, a number of design principles can be employed to systematically tune the characteristics of the resulting coordination compounds. These principles primarily revolve around modifying the steric and electronic nature of the ligand, which in turn influences the ligand field strength, the geometry of the metal's coordination sphere, and the extent of intermolecular interactions.
The electronic properties of metal complexes are intrinsically linked to the ligand field environment surrounding the central metal ion. The nitrogen donor atoms of the imidazole and pyrimidine rings in this compound create a specific ligand field strength that dictates the splitting of the metal's d-orbitals. This, in turn, influences the spin state of the metal ion, particularly for first-row transition metals like iron(II). For instance, a strong ligand field will favor a low-spin state, while a weaker field will result in a high-spin state. The ability to modulate the ligand field is crucial for designing complexes with specific electronic behaviors, such as spin crossover (SCO), where the spin state of the metal can be switched by external stimuli like temperature or light.
One of the key strategies for tuning the ligand field strength is the introduction of electron-donating or electron-withdrawing substituents on the ligand framework. For example, adding an electron-donating group, such as a methoxy (B1213986) group, to a related pyridine-imidazole ligand has been shown to significantly shift the spin crossover temperature to a lower region. mdpi.com This is because the electron-donating group increases the electron density on the nitrogen donor atoms, making them stronger Lewis bases and thus creating a stronger ligand field. Conversely, the incorporation of electron-withdrawing groups would be expected to weaken the ligand field.
The steric hindrance introduced by substituents on the ligand can also have a profound impact on the coordination geometry and, consequently, the electronic and magnetic properties of the complex. Bulky groups placed near the coordinating nitrogen atoms can force a distortion in the geometry around the metal ion, which can alter the d-orbital splitting and influence the spin state. This principle is evident in studies of related complexes where steric and electronic properties have important implications for the formation of facial or meridional isomers in homoleptic complexes. researchgate.net
In the context of magnetic properties, ligand design can be used to control not only the spin state of a single metal ion but also the magnetic interactions between multiple metal centers in polynuclear complexes or coordination polymers. The bridging capabilities of ligands like this compound can be exploited to create extended structures where the ligand mediates magnetic exchange between metal ions. The nature of this exchange—ferromagnetic or antiferromagnetic—can be tuned by modifying the ligand's structure to alter the orbital overlap between the metal centers. For example, in a dimeric copper(II) complex with a related ligand, 2,6-di(1H-imidazol-2-yl)pyridine, ferromagnetic coupling was observed. researchgate.net
Mechanistic Studies of Biological Activity of 5 1h Imidazol 2 Yl Pyrimidine Analogues
Investigations into Antimicrobial Mechanisms
Analogues of 5-(1H-imidazol-2-yl)pyrimidine have demonstrated notable antimicrobial effects, prompting investigations into their modes of action against bacteria and fungi.
Antibacterial Activity and Mode of Action (e.g., Folic Acid Synthesis Interference)
The pyrimidine (B1678525) core of this compound is a key structural feature found in a class of antibacterial agents known as antifolates. These compounds interfere with the folic acid synthesis pathway, which is essential for bacterial survival as it provides the necessary precursors for DNA, RNA, and protein synthesis. One of the primary targets in this pathway is dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate.
While direct studies on this compound analogues are limited, research on structurally related pyrimidine derivatives provides strong evidence for a similar mechanism of action. For instance, thieno[2,3-d]pyrimidine analogues have been identified as potent inhibitors of human DHFR. It is hypothesized that this compound analogues act as competitive inhibitors of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate. This inhibition leads to a depletion of the tetrahydrofolate pool, thereby halting bacterial growth.
| Compound Type | Target Enzyme | Mechanism of Action |
| Pyrimidine Analogues | Dihydrofolate Reductase (DHFR) | Competitive inhibition, interference with folic acid synthesis |
| Thieno[2,3-d]pyrimidine | Human Dihydrofolate Reductase (hDHFR) | Potent inhibition |
Antifungal Activity and Mode of Action (e.g., Ergosterol Biosynthesis Inhibition)
The antifungal activity of imidazole-containing compounds is often attributed to their ability to disrupt the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of the membrane. The primary target for many azole antifungals is the enzyme lanosterol 14-alpha-demethylase (CYP51), a cytochrome P450 enzyme.
Studies on pyrazole-containing fused pyridine-pyrimidine derivatives have explored their potential as antifungal agents acting via ergosterol biosynthesis inhibition. nih.govacs.org These compounds are thought to bind to the heme iron in the active site of CYP51, preventing the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway. This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth. Although direct evidence for this compound analogues is still emerging, their structural similarity to known azole antifungals suggests a comparable mode of action.
| Compound Class | Target Enzyme | Primary Mechanism |
| Azole Antifungals | Lanosterol 14-alpha-demethylase (CYP51) | Inhibition of ergosterol biosynthesis |
| Pyrazole-containing Pyridine-Pyrimidines | Lanosterol 14-alpha-demethylase (CYP51) | Postulated inhibition of ergosterol biosynthesis |
Antimalarial Activity Studies and Target Engagement
Malaria, caused by parasites of the genus Plasmodium, remains a significant global health concern. The search for novel antimalarial agents has led to the investigation of various heterocyclic compounds, including those containing imidazole (B134444) and pyrimidine rings.
Inhibition of Plasmodium falciparum Erythrocytic Stage Development
The erythrocytic stage of the Plasmodium falciparum life cycle is responsible for the clinical manifestations of malaria. Several studies have demonstrated the potent in vitro activity of imidazole and pyrimidine derivatives against the blood stages of P. falciparum. For instance, certain imidazole-based inhibitors have shown efficacy against P. falciparum cGMP-dependent protein kinase (PfPKG), a key regulator of various processes in the parasite's life cycle.
Furthermore, novel thienopyrimidones have been developed that target both the hepatic and erythrocytic stages of Plasmodium parasites. malariaworld.org The mechanism of action for many of these compounds is still under investigation, but potential targets include parasite-specific enzymes and signaling pathways essential for parasite survival and proliferation within red blood cells. The this compound scaffold represents a promising starting point for the design of new antimalarials that can effectively inhibit the erythrocytic development of P. falciparum.
| Compound Class | Parasite Stage Targeted | Potential Target |
| Imidazole-based inhibitors | Erythrocytic Stage | P. falciparum cGMP-dependent protein kinase (PfPKG) |
| Thienopyrimidones | Hepatic and Erythrocytic Stages | Parasite-specific enzymes |
Enzyme Inhibition Studies
Beyond their antimicrobial and antimalarial activities, analogues of this compound have been investigated as inhibitors of various enzymes, including those crucial for viral replication.
Reverse Transcriptase Inhibition Mechanisms
Reverse transcriptase (RT) is a viral enzyme essential for the replication of retroviruses, including the human immunodeficiency virus (HIV). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function.
A study on pyridine/pyrimidine substituted imidazol-5-one analogues has demonstrated their potential as HIV-1 RT inhibitors. These compounds were shown to have significant inhibitory activity against the RT enzyme. Computational docking studies suggest that these analogues bind to a hydrophobic pocket near the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. This binding prevents the enzyme from converting viral RNA into DNA, thereby halting the replication of the virus. youtube.com
| Compound Class | Target Enzyme | Binding Site | Mechanism of Action |
| Pyridine/Pyrimidine substituted Imidazol-5-ones | HIV-1 Reverse Transcriptase | Allosteric hydrophobic pocket | Non-competitive inhibition |
Interaction with Specific Metabolic Enzymes (e.g., GlcN-6P Amidotransferase, Lanosterol 14α-demethylase)
The biological activity of this compound analogues is often rooted in their ability to interact with and inhibit specific metabolic enzymes crucial for the survival of target organisms. The unique structural features of the imidazole and pyrimidine rings allow these compounds to fit into the active sites of various enzymes, disrupting their catalytic function.
Glucosamine-6-phosphate (GlcN-6P) Amidotransferase
Glucosamine-6-phosphate synthase (GlcN-6-P synthase), also known as L-glutamine:D-fructose-6-phosphate amidotransferase (GFAT), is a key enzyme in the hexosamine biosynthesis pathway (HBP). nih.gov This pathway is responsible for the production of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a vital precursor for the synthesis of essential macromolecules in bacteria, fungi, and mammals. nih.gov Consequently, GlcN-6-P synthase is considered a promising target for the development of antimicrobial, antidiabetic, and potentially anticancer agents. nih.gov
While direct studies on this compound are limited, research into related heterocyclic structures has demonstrated the potential of pyrimidine-based derivatives as inhibitors of this enzyme. For instance, various 2,4,6-trisubstituted pyrimidine derivatives have been synthesized and shown to possess good antibacterial and antifungal activity, with molecular docking studies suggesting GlcN-6-P synthase as a putative target. nih.gov These inhibitors are often designed as analogues of the substrate L-glutamine, amino sugar phosphates, or transition-state intermediates. nih.gov The mechanism typically involves the pyrimidine scaffold acting as a core structure that presents functional groups capable of interacting with the enzyme's active site, thereby blocking the entry of natural substrates and halting the biosynthetic pathway.
Lanosterol 14α-demethylase
Lanosterol 14α-demethylase (LDM), a cytochrome P450 enzyme (CYP51), is another critical enzyme targeted by heterocyclic compounds, particularly in the context of antifungal therapy. nih.gov LDM plays an essential role in the biosynthesis of ergosterol in fungi and cholesterol in mammals by catalyzing the removal of the 14α-methyl group from lanosterol. nih.gov Azole antifungals, which prominently feature an imidazole or triazole ring, are well-known inhibitors of this enzyme. nih.gov
The inhibitory mechanism of these compounds involves the nitrogen atom of the azole ring coordinating with the heme iron atom located at the enzyme's active site. nih.gov This interaction prevents the binding and metabolism of the natural substrate, lanosterol. Structural studies have revealed that in addition to this key coordination, the inhibitor's affinity is determined by hydrophobic interactions and water-mediated hydrogen bonds within the ligand-binding pocket. nih.gov
An example of a potent imidazole-containing inhibitor is RS-21607, which was identified as a tight-binding, competitive inhibitor of rat liver lanosterol 14α-demethylase with an apparent inhibition constant (Ki) of 840 pM. nih.gov This compound demonstrated high selectivity for LDM over other cytochrome P450 enzymes. nih.gov The efficacy of such molecules underscores the importance of the imidazole moiety in targeting LDM. The this compound scaffold combines this crucial imidazole ring with a pyrimidine structure, suggesting a strong potential for these analogues to act as LDM inhibitors, thereby exerting antifungal or hypolipidemic effects.
DNA Interaction and Cleavage Properties
Certain heterocyclic compounds, including those with structures related to this compound, can exert their biological effects by directly interacting with DNA. These interactions can range from non-covalent binding (intercalation or groove binding) to covalent modification and, in some cases, lead to DNA cleavage.
The mechanisms of DNA interaction are diverse. Aromatic planar systems can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. mdpi.com This insertion can distort the DNA structure, interfering with crucial cellular processes like replication and transcription. mdpi.com Hypochromism (a decrease in absorbance intensity) and red shifts in UV-visible absorption spectra upon addition of DNA are often indicative of this type of intercalative binding. mdpi.com
Some imidazole and pyrimidine derivatives, particularly when complexed with metal ions like copper(II), have demonstrated the ability to induce DNA cleavage. For example, copper(II) complexes of ligands containing pyridine and pyrazole moieties—structurally similar to the imidazole-pyrimidine core—have been shown to promote the oxidative cleavage of phage DNA. rsc.org The cleavage mechanism is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals, generated in proximity to the DNA strand. rsc.org Such studies have confirmed the conversion of supercoiled DNA (Form I) to its nicked, relaxed form (Form II) and, in some cases, to the linearized form (Form III). rsc.org
While direct DNA cleavage studies on this compound itself are not extensively documented in the provided context, the known properties of related heterocyclic systems suggest that its analogues could be designed to function as DNA-interacting agents. The combination of the electron-rich aromatic rings could facilitate intercalation, while the nitrogen atoms in the imidazole and pyrimidine rings could serve as chelation sites for metal ions, creating complexes capable of redox cycling and mediating DNA damage. mdpi.comrsc.org
Molecular Docking and Protein-Ligand Interaction Analysis in Drug Discovery
Molecular docking has become an indispensable tool in the rational design and discovery of drugs based on the this compound scaffold. biotech-asia.org This computational technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein, providing critical insights into the molecular basis of its biological activity. dergipark.org.tr
Imidazole-pyrimidine derivatives have been subjected to extensive molecular docking studies against a variety of protein targets implicated in diseases ranging from cancer to infectious diseases. dergipark.org.trnih.gov A common approach involves using software like Autodock Vina or PyRx to screen libraries of designed analogues against the crystal structure of a target protein obtained from the Protein Data Bank (PDB). dergipark.org.trnih.gov
One prominent area of investigation is the development of anticancer agents targeting cyclin-dependent kinases (CDKs). In a study targeting human CDK2, designed imidazole and 2-amino pyrimidine derivatives were docked into the active site of the protein (PDB ID: 1GII). dergipark.org.tr The results revealed key interactions responsible for binding, such as hydrogen bonds with the backbone of active site residues like Lys33, Glu51, Leu83, and Asp145. dergipark.org.tr Hydrophobic interactions also play a significant role in stabilizing the ligand-protein complex. dergipark.org.tr The docking scores, which estimate the binding energy, are used to rank the compounds and identify the most promising candidates for synthesis and biological evaluation. dergipark.org.tr
Similarly, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been evaluated as potential inhibitors for proteins involved in viral entry, such as the human angiotensin-converting enzyme 2 (ACE2) and the SARS-CoV-2 spike protein. nih.gov Docking simulations for these targets identified compounds with remarkable binding affinities, comparable to or exceeding those of known reference inhibitors. nih.gov
The table below summarizes findings from various molecular docking studies on imidazole-pyrimidine analogues, highlighting the target proteins, software used, and key interactions observed.
| Compound Class | Target Protein | Docking Software | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |
|---|---|---|---|---|---|
| Imidazole and 2-amino pyrimidine derivatives | Human Cyclin-Dependent Kinase 2 (CDK2) | Autodock Vina | Lys33, Glu51, Leu83, Asp145, Gln131 | Not explicitly stated, but identified compound 24 as having the highest binding interaction. | dergipark.org.tr |
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | Human ACE2 / SARS-CoV-2 Spike Protein | PyRx (using Autodock Vina) | Not explicitly detailed | -9.1 kcal/mol (ACE2), -7.3 kcal/mol (Spike) for the top compound | nih.gov |
| Pyrimidine-5-carbonitrile derivatives | Cyclooxygenase-2 (COX-2) | Not explicitly stated | Not explicitly detailed | Not explicitly stated, but used to examine binding modes. | mdpi.com |
| Pyrimidine analogues | Fatty Acid Amide Hydrolase (FAAH) | Acedock, Arguslab | Not explicitly detailed | -13.45 to -30.76 (Acedock), -9.15 to -12.06 (Arguslab) | biotech-asia.org |
These computational analyses are crucial for optimizing lead compounds by suggesting structural modifications that could enhance binding affinity and selectivity, thereby guiding the drug discovery process. biotech-asia.org
Derivation of Structure-Activity Relationships (SAR) from Biological Assays
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. For this compound analogues, SAR is typically derived by systematically modifying the core scaffold and evaluating the resulting changes in potency through biological assays.
Research on related heterocyclic systems like imidazo[1,2-a]pyridines and pyrazolopyrimidines has yielded valuable SAR insights that can be extrapolated to the imidazole-pyrimidine class. documentsdelivered.comnih.gov
Key SAR Observations:
Substitutions on the Core Rings: The nature and position of substituents on both the imidazole and pyrimidine rings are critical determinants of activity. For instance, in a series of imidazo[1,2-a]pyridine derivatives designed as Nek2 inhibitors for gastric cancer, specific substitutions led to a compound (28e) with a potent IC₅₀ value of 38 nM. documentsdelivered.com This highlights that small changes to the peripheral chemistry can lead to significant gains in potency.
Modifications of the Core Heterocyclic Structure: Altering the arrangement of nitrogen atoms within the fused ring system can significantly impact biological activity. In a study of YC-1 analogues, which feature a pyrimidine ring, replacing an indazole core with a 1H-pyrazolo[4,3-c]pyridine core resulted in a more potent compound. nih.gov This suggests that the precise geometry and hydrogen-bonding capabilities of the core structure are crucial for target interaction.
Influence of Functional Groups at Specific Positions: The introduction of different functional groups at various positions can modulate activity. For example, in the development of YC-1 analogues as antiplatelet agents, it was found that an aromatic ring at the R¹ position was necessary for a broad spectrum of activity. nih.gov Furthermore, converting a hydroxyl group to an ether at the R² position led to a considerable increase in activity. nih.gov
The table below summarizes general SAR trends observed in studies of related pyrimidine-based heterocyclic compounds.
| Structural Modification | Effect on Biological Activity | Example Compound Class | Target/Activity | Reference |
|---|---|---|---|---|
| Substitution of an indazole core with a pyrazolopyridinyl pyrimidine core | Increased inhibitory activity (IC₅₀ from 9.4 µM to 1.7 µM) | YC-1 Analogues | sGC stimulation / Antiplatelet | nih.gov |
| Conversion of a hydroxymethyl group (R²) to an ether group | Considerably increased activity | YC-1 Analogues | Antiplatelet | nih.gov |
| Presence of an ortho-fluorobenzyl group at R¹ | Identified as an optimal substituent for activity | YC-1 Analogues | sGC stimulation / Antiplatelet | nih.gov |
| Systematic substitution on the imidazo[1,2-a]pyridine core | Led to a highly potent compound (IC₅₀ = 38 nM) | Imidazo[1,2-a]pyridines | Nek2 Inhibition / Anticancer | documentsdelivered.com |
| Introduction of a bromophenyl group at position 2 of pyrazolo[1,5-a]pyrimidine (B1248293) | Resulted in significant anticancer activity (IC₅₀ = 14.40 µM) | Pyrazolo[1,5-a]pyrimidines | Anticancer (Lung carcinoma) | researchgate.net |
These SAR studies are iterative, with findings from biological assays feeding back into the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.
Potential Applications of 5 1h Imidazol 2 Yl Pyrimidine and Its Derivatives
Catalysis in Organic Transformations (e.g., Atom Transfer Radical Polymerization)
While specific studies detailing the use of 5-(1H-imidazol-2-yl)pyrimidine as a primary catalyst are limited, the inherent structural characteristics of its derivatives make them highly suitable as ligands in transition-metal catalysis. The nitrogen atoms within the imidazole (B134444) and pyrimidine (B1678525) rings can act as effective coordination sites for metal ions, forming stable complexes that can catalyze a variety of organic transformations.
This potential is particularly relevant in fields like Atom Transfer Radical Polymerization (ATRP), a robust method for creating well-defined polymers. ATRP relies on a catalyst system, typically a transition metal complex, to reversibly activate and deactivate propagating polymer chains through a halogen atom transfer process. acs.orgwikipedia.org The efficiency and control of the polymerization are critically dependent on the ligand complexed with the metal center, which modulates its reactivity and solubility. acs.org Imidazole-based ligands have been successfully employed in polymerization, where they bind to metal centers and facilitate controlled reactions. nih.govmdpi.com The imidazole-pyrimidine framework, by offering multiple nitrogen donor sites, can form stable and catalytically active complexes with metals like copper or iron, which are commonly used in ATRP. acs.org This suggests a strong potential for derivatives of this compound to serve as tunable ligands, enabling precise control over polymer molecular weight and architecture. Furthermore, related imidazo[1,2-a]pyrimidine (B1208166) structures have found use as additives in electrochemical copper plating, a process that relies on the coordination chemistry of the heterocyclic molecule with metal ions. nih.gov
Exploration in Advanced Materials Science (e.g., Optical, Electrical, Mechanical Properties)
The unique electronic structure of the imidazole-pyrimidine core has prompted investigations into its utility in advanced materials, particularly for optoelectronic applications.
Optical Properties: Derivatives of imidazole and pyrimidine have demonstrated significant potential as fluorophores. cnr.it Studies on related imidazolin-5-one molecules, which share the core imidazole ring, show that these compounds can absorb light in the blue region of the spectrum (420-450 nm) and exhibit strong photoluminescence in the green region (500-570 nm). iitk.ac.inresearchgate.net This property of absorbing higher-energy light and emitting it at a lower energy (longer wavelength), known as a Stokes shift, is a key characteristic for applications in fluorescent probes and organic light-emitting diodes (OLEDs). For instance, certain imidazole-based fluorophores have been synthesized that display high fluorescence quantum yields (up to 0.90) and large Stokes shifts, with their bright blue-green emission being well-retained even in the solid state. cnr.it
Electrical Properties: The same imidazolin-5-one derivatives investigated for their optical properties have also been evaluated for their electrical characteristics. iitk.ac.inresearchgate.net When incorporated into electronic devices, these molecules exhibit current density-voltage (J-V) characteristics with clear rectifying behavior, meaning they preferentially conduct current in one direction. iitk.ac.inresearchgate.net This is a fundamental property for components in electronic circuits like diodes. The promising J-V characteristics, coupled with their light-emitting capabilities, suggest that materials based on the imidazole-pyrimidine scaffold could be viable candidates for use in optoelectronic devices such as OLEDs and organic solar cells. iitk.ac.inresearchgate.net
Mechanical Properties: Currently, there is a lack of specific research data on the mechanical properties of polymers or materials directly incorporating the this compound moiety. This remains an area open for future investigation, which could be relevant for applications requiring materials with specific structural integrity, flexibility, or durability in addition to their functional electronic or optical properties.
Development as Chemical Probes and Biological Tools
The ability of the imidazole-pyrimidine scaffold to interact with biologically relevant molecules and ions has led to its development as both a chemical sensor and a tool for biological research.
Chemical Probes: The nitrogen heterocycles in the structure can act as binding sites for metal ions, and this interaction can induce a change in the molecule's fluorescence. This principle has been used to design fluorescent chemosensors. For example, novel imidazole derivatives have been shown to act as optical sensors for various cations. mdpi.com The addition of specific metal ions, such as Cu²⁺, Fe³⁺, Al³⁺, and Sn²⁺, can cause either a quenching (decrease) or an enhancement of the compound's fluorescence, allowing for the detection of these ions. mdpi.com Similarly, pyrazolopyrimidine-based probes have been developed that can selectively detect Cu²⁺ and Ni²⁺ by fluorescence quenching, even in the presence of other competing metal ions. researchgate.net These sensors can exhibit low detection limits and have potential applications in monitoring ions in environmental and biological samples. researchgate.net
Biological Tools: Derivatives of this compound have been synthesized and evaluated for their biological activity, serving as tools to probe complex biological systems. Numerous studies have focused on their antiproliferative effects against various cancer cell lines. nih.govnih.govmdpi.com For instance, a series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives showed potent activity against human melanoma cell lines, with one compound identified as a selective and potent inhibitor of the CRAF kinase, a key protein in cell signaling pathways. nih.gov Other imidazole pyrimidine amides have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov Furthermore, the pyrimidine motif has been incorporated into the design of electrophilic modules for creating covalent binders that specifically target RNA, highlighting their use as sophisticated tools for chemical biology. acs.org The screening of these compounds for cytotoxic activity provides valuable structure-activity relationship data, guiding the design of more selective and potent biological tools. nih.gov
Studies in Corrosion Inhibition for Material Protection
One of the most extensively documented applications for imidazole-pyrimidine derivatives is in the field of material protection as corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netbohrium.com These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. frontiersin.org
The inhibition mechanism involves the sharing of electrons from the nitrogen and sulfur (if present) atoms and the π-electrons of the heterocyclic rings with the vacant d-orbitals of iron atoms on the steel surface. This interaction leads to the formation of a stable, adsorbed layer. frontiersin.orgrsc.org Studies using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have consistently shown that these compounds are highly effective.
Research has demonstrated that imidazo[1,2-a]pyrimidine-Schiff base derivatives can achieve inhibition efficiencies as high as 96.10% for mild steel in 1.0 M HCl at a concentration of 10⁻³ M. rsc.org PDP studies reveal that these molecules typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. frontiersin.orgnih.gov The adsorption of these inhibitors on the metal surface is often found to follow the Langmuir adsorption isotherm, which describes a monolayer chemisorption and physisorption process. frontiersin.orgnih.goviapchem.org
| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| IPY 2 (Imidazo[1,2-a]pyrimidine-Schiff base derivative) | Mild Steel | 1.0 M HCl | 10⁻³ M | 96.10 | rsc.org |
| OPIP (2-(4-octylphenyl)-4-phenylbenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine) | Mild Steel | 1.0 M HCl | 0.1 mmol L⁻¹ | 91.9 | frontiersin.org |
| DPIP (2,4-diphenylbenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine) | Mild Steel | 1.0 M HCl | 0.1 mmol L⁻¹ | 90.5 | frontiersin.org |
| MA-1232 (Pyrimidine-bichalcophene derivative) | Copper | 1.0 M HNO₃ | 21 µM | 99.14 | nih.gov |
| PPTT ((E)-phenyl(4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone) | Mild Steel | 1.0 M HCl | 2 mM | 83.8 | iapchem.org |
| ANP (4-(4-aminophenyl)-6-(3-nitrophenyl) pyrimidin-2(1H)-one) | Mild Steel | 1.0 M HCl | Not specified | 99.0 | aip.org |
Future Research Directions and Emerging Paradigms
Development of Novel and Efficient Synthetic Routes
The advancement of research into 5-(1H-Imidazol-2-yl)pyrimidine and its analogues is contingent upon the development of efficient and versatile synthetic methodologies. While classical condensation reactions provide a basis, future efforts should focus on modern synthetic strategies to improve yield, reduce reaction times, and enhance molecular diversity.
Key areas for development include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times, from hours to minutes, for the synthesis of related heterocyclic systems like imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.govresearchgate.net Applying microwave irradiation to the key bond-forming steps in the synthesis of this compound could lead to more efficient and environmentally friendly protocols. nih.gov
One-Pot Multicomponent Reactions (MCRs): MCRs offer significant advantages by combining multiple synthetic steps into a single operation, thereby increasing efficiency and reducing waste. researchgate.net Designing one-pot procedures that bring together precursors for the imidazole (B134444) and pyrimidine (B1678525) rings could provide rapid access to a library of substituted derivatives. researchgate.netresearchgate.net
Sustainable Chemistry Approaches: Future synthetic routes should incorporate principles of green chemistry. nih.govnih.gov This includes the use of ultrasound irradiation, solvent-free reaction conditions, or employing greener solvents like ethanol (B145695) to minimize environmental impact. nih.govmdpi.com The development of catalytic systems, potentially using zeolites or other reusable catalysts, could also enhance the sustainability of the synthesis. nih.gov
| Synthetic Strategy | Potential Advantages | Relevant Precedents |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. nih.gov | Synthesis of imidazo[1,2-a]pyrimidine and pyrazolo[3,4-d]pyrimidines. nih.govresearchgate.net |
| One-Pot Reactions | Increased efficiency, atom economy, reduced waste. researchgate.net | Synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net |
| Sustainable/Green Chemistry | Environmentally friendly, use of safer reagents and solvents. nih.gov | Ultrasound-irradiated synthesis of chromenopyrimidines. nih.gov |
Application of Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial. Future research must employ a suite of advanced analytical techniques for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1H and 13C NMR are standard, the application of two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) will be essential for definitive assignment of all proton and carbon signals, especially for complex derivatives. mdpi.com These techniques are critical for distinguishing between isomers and confirming connectivity.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is necessary to confirm the elemental composition of newly synthesized compounds. nih.govijper.org LC-MS (Liquid Chromatography-Mass Spectrometry) will be invaluable for monitoring reaction progress and assessing the purity of the final products. nih.govnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.orgresearchgate.net Obtaining crystal structures of this compound and its key derivatives, including its metal complexes, will be a critical goal to validate computational models and understand structure-activity relationships. rsc.org
Deeper Computational Insights into Molecular Behavior and Mechanism of Action
Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental work. Future studies should leverage these methods to gain deeper insights into its molecular behavior.
Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry and investigate electronic properties. nih.govnih.govplos.org Key parameters to be studied include the energies of the Frontier Molecular Orbitals (HOMO and LUMO), which are crucial for understanding reactivity, and the Molecular Electrostatic Potential (MEP), which can identify sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov These studies have been successfully applied to related imidazo[1,2-a]pyrimidine and imidazole systems. nih.govplos.org
Molecular Docking: To explore the therapeutic potential, molecular docking studies can predict the binding modes and affinities of this compound derivatives with various biological targets, such as protein kinases or viral enzymes. nih.govmdpi.com This approach can help prioritize compounds for synthesis and biological testing and provide hypotheses about their mechanism of action. nih.govnih.gov
In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.govmdpi.com Computational tools can assess the drug-likeness of derivatives based on criteria like Lipinski's Rule of Five, helping to design compounds with favorable pharmacokinetic profiles. nih.govmdpi.com
Expansion of Coordination Chemistry Studies with Novel Metal Centers
The nitrogen atoms in both the imidazole and pyrimidine rings of this compound make it an excellent candidate as a ligand for coordination with metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand. nih.govasianpubs.orgmdpi.com
Future research should systematically explore the coordination chemistry of this scaffold:
Synthesis of Novel Complexes: While complexes with common transition metals like copper, zinc, and nickel are often studied, there is significant potential in exploring complexes with other metals such as ruthenium, palladium, cobalt, and platinum, which are known to form complexes with anticancer properties. rsc.orgmdpi.comnih.gov
Structural Characterization: The synthesized complexes must be thoroughly characterized using techniques like FT-IR, UV-Vis, and mass spectrometry. mdpi.comijper.orgsysrevpharm.org Determining the geometry (e.g., octahedral, square planar) and stoichiometry of the complexes is crucial. ijper.orgasianpubs.org X-ray crystallography will be particularly important for elucidating the precise coordination environment of the metal center. rsc.org
Exploring Applications: These novel metal complexes could be investigated for various applications, including as catalysts, materials with interesting magnetic or optical properties, and, most notably, as therapeutic agents. nih.govnih.gov
| Metal Center | Potential Properties/Applications of Complexes |
| Platinum (Pt), Ruthenium (Ru) | Anticancer agents. nih.gov |
| Copper (Cu), Zinc (Zn) | Antimicrobial and DNA cleavage agents. ijper.orgsysrevpharm.org |
| Cobalt (Co), Nickel (Ni) | Anticancer, antimicrobial, catalytic activity. asianpubs.orgmdpi.com |
| Palladium (Pd), Gold (Au) | Anticancer agents, catalysis. mdpi.comnih.gov |
Exploration of New Biological Targets and Therapeutic Modalities
The imidazole and pyrimidine cores are present in a vast number of FDA-approved drugs and biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govnih.gov This provides a strong rationale for exploring the therapeutic potential of this compound.
Future investigations should focus on:
Anticancer Activity: Derivatives should be screened against a panel of human cancer cell lines, such as those for breast (MCF-7), lung (A549), and colon (HCT-116) cancer. nih.govnih.gov For promising compounds, mechanistic studies could explore targets like protein kinases or enzymes involved in cell cycle progression. mdpi.com
Antiviral Potential: Given that related imidazo[1,2-a]pyrimidine derivatives have shown antiviral properties, it would be logical to evaluate new compounds against a range of viruses. nih.gov
Enzyme Inhibition: Many drugs function by inhibiting specific enzymes. Screening libraries of this compound derivatives against key enzyme targets (e.g., cyclooxygenase, topoisomerase) could identify novel inhibitors. mdpi.comsemanticscholar.org
Integration with AI and Machine Learning for Accelerated Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govnih.gov These technologies can significantly accelerate the process of identifying and optimizing new drug candidates based on the this compound scaffold.
Key applications include:
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. mednexus.org By training these models on known active compounds and the structural constraints of a biological target, they can propose new this compound derivatives with a high probability of being active.
Predictive Modeling: Machine learning algorithms can be trained on existing data to build models that predict various properties, including biological activity (QSAR models), ADMET profiles, and potential drug-target interactions. nih.govresearcher.life This allows for the rapid virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis. youtube.com
Synthesis Planning: AI tools are being developed to assist in planning synthetic routes. By analyzing the target molecule, these programs can suggest reaction pathways and conditions, streamlining the synthetic chemistry workflow. researcher.life
The application of these computational approaches will enable a more focused and efficient exploration of the chemical space around this compound, ultimately shortening the timeline for discovering new therapeutic agents. mednexus.orgyoutube.com
Q & A
Q. What are the common synthetic routes for preparing 5-(1H-Imidazol-2-yl)pyrimidine, and what reaction conditions are optimal?
- Methodological Answer : A widely used approach involves condensation reactions between pyrimidine precursors and imidazole derivatives. For example, Scheme 3 in outlines a protocol using ammonium acetate (NH₄OAc, 2.00 equiv.) in glacial acetic acid under reflux (108°C) to form imidazole-pyrimidine hybrids . Enamine Ltd. () reports derivatives synthesized via nucleophilic substitution or cross-coupling reactions, employing catalysts like Pd or Cu for functionalization at the pyrimidine C2/C4 positions. Key considerations include pH control (e.g., AcOH as a solvent) and stoichiometric ratios to minimize byproducts like regioisomers or dimerization .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Distinct signals for imidazole protons (δ 7.5–8.5 ppm) and pyrimidine carbons (δ 150–160 ppm) confirm connectivity. Coupling constants (e.g., J = 2–3 Hz) differentiate substituent positions .
- IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) validate ring systems .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 175.19 for C₈H₉N₅) and fragmentation patterns verify purity .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with the imidazole NH group. Aqueous solubility is pH-dependent, improving under acidic conditions (e.g., HCl) .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the imidazole ring. Avoid prolonged exposure to light, which can induce photodegradation .
Advanced Research Questions
Q. What computational methods are employed to model the electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) using functionals like B3LYP/6-311+G(d,p) predicts frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example, ’s Colle-Salvetti correlation-energy formula (modified for local kinetic-energy density) accurately models π-π stacking interactions in imidazole-pyrimidine complexes . Molecular docking (AutoDock Vina) assesses binding affinities to biological targets like SMO receptors .
Q. How do structural modifications at specific positions of the imidazole-pyrimidine core influence biological activity?
- Methodological Answer :
- C2 Pyrimidine Substitution : Introducing electron-withdrawing groups (e.g., –F, –CF₃) enhances binding to kinases (e.g., AZD7254 in ) by modulating electrostatic complementarity .
- Imidazole N1 Functionalization : Adding alkyl chains (e.g., –CH₂NH₂) improves blood-brain barrier penetration in CNS-targeting agents (e.g., anxiolytics in ) .
- Crystallographic Validation : ’s bond-length data (e.g., C3–N2 = 1.377 Å) guides steric tolerance for bulky substituents without distorting planarity .
Q. What crystallographic techniques are used to resolve the supramolecular interactions in this compound complexes?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : High-resolution data (e.g., Cu-Kα radiation, λ = 1.5418 Å) reveal intermolecular hydrogen bonds (N–H···N, 2.8–3.0 Å) and π-π stacking (3.5–4.0 Å spacing) .
- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., 60% H-bonding vs. 25% van der Waals) in polymorphs .
- Thermogravimetric Analysis (TGA) : Correlates thermal stability (decomposition >250°C) with crystal packing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
